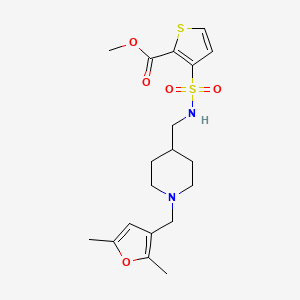
methyl 3-(N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H26N2O5S2 and its molecular weight is 426.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 3-(N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, characterization, and biological activity based on diverse scientific literature.
Molecular Structure and Properties
The compound features a unique molecular architecture that includes:
- Piperidine ring
- Furan moiety
- Thiophene ring
- Carboxylate group
The molecular formula is C15H22N2O3S with a molecular weight of approximately 306.41 g/mol. The presence of these functional groups is believed to contribute significantly to its biological activity, particularly in cancer research and enzyme inhibition.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Initial steps may include the preparation of 2,5-dimethylfuran through reactions involving furan and ethylene under acidic conditions. Subsequent steps involve the functionalization of piperidine rings and the introduction of the sulfamoyl group. Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically:
- Anaplastic Lymphoma Kinase (ALK) Inhibition : The compound has been investigated for its potential as an ALK inhibitor, which is relevant in treating certain types of lung cancer.
- Epidermal Growth Factor Receptor (EGFR) Inhibition : It also shows promise as an EGFR inhibitor, making it a candidate for therapies targeting various cancers.
The mechanism of action involves interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it has been shown to inhibit certain kinases involved in tumor growth and proliferation.
Comparative Biological Activity
Case Studies
-
Study on Anticancer Activity : A study evaluating the anticancer effects of thiophene derivatives found that certain modifications led to enhanced potency against prostate cancer cell lines (PC-3). The results indicated that derivatives with specific substitutions showed improved efficacy compared to standard treatments.
- Findings : Compounds with electron-donating groups exhibited higher activity against cancer cells due to increased binding affinity to target receptors.
-
Antibacterial Evaluation : A separate investigation into the antibacterial properties of thiophene derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study utilized the disk diffusion method to assess efficacy.
- Results : Compounds showed varying degrees of inhibition compared to amoxicillin, indicating potential for development as new antibacterial agents.
Propiedades
IUPAC Name |
methyl 3-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S2/c1-13-10-16(14(2)26-13)12-21-7-4-15(5-8-21)11-20-28(23,24)17-6-9-27-18(17)19(22)25-3/h6,9-10,15,20H,4-5,7-8,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZHUTFAJXIRKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













